![molecular formula C23H25BrN2O3 B3438163 ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate](/img/structure/B3438163.png)
ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate, also known as BRD-K68174588, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 acts by inhibiting the activity of certain enzymes, including HDAC6 and HSP90, which are involved in various cellular processes such as protein degradation and cell cycle regulation. By inhibiting these enzymes, ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 can induce cell death in cancer cells and prevent the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the prevention of protein aggregation in neurodegenerative diseases. It has also been shown to have anti-inflammatory effects and can modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 in lab experiments is its high potency and selectivity for its target enzymes. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
For research on ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 include studying its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of the compound in vivo. Finally, more studies are needed to fully understand the mechanism of action of ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 and its potential applications in other diseases and conditions.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 has been widely used in scientific research as a potential drug candidate for the treatment of various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-2-29-23(28)22-17-13-21(27)18(24)14-19(17)26(16-9-5-3-6-10-16)20(22)15-25-11-7-4-8-12-25/h3,5-6,9-10,13-14,27H,2,4,7-8,11-12,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVNQSRRWODIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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